Ethyl Linoleate

Catalog No.
S622767
CAS No.
544-35-4
M.F
C20H36O2
M. Wt
308.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl Linoleate

CAS Number

544-35-4

Product Name

Ethyl Linoleate

IUPAC Name

ethyl (9Z,12Z)-octadeca-9,12-dienoate

Molecular Formula

C20H36O2

Molecular Weight

308.5 g/mol

InChI

InChI=1S/C20H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h8-9,11-12H,3-7,10,13-19H2,1-2H3/b9-8-,12-11-

InChI Key

FMMOOAYVCKXGMF-MURFETPASA-N

SMILES

Array

Synonyms

(9Z,12Z)-9,12-Octadecadienoic Acid Ethyl Ester; (Z,Z)-9,12-Octadecadienoic Acid Ethyl Ester; Linoleic Acid Ethyl Ester; Ethyl (Z,Z)-9,12-Octadecadienoate; Ethyl cis,cis-9,12-Octadecadienoate; Ethyl Linolate; Mandenol; Nikkol VF-E;

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OCC

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCC

The exact mass of the compound Ethyl linoleate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 50447. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Fatty Acids - Fatty Acids, Unsaturated - Fatty Acids, Omega-6 - Linoleic Acids - Supplementary Records. It belongs to the ontological category of long-chain fatty acid ethyl ester in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.

Ethyl linoleate is the ethyl ester of the polyunsaturated omega-6 fatty acid, linoleic acid. In industrial and pharmaceutical procurement, it is primarily valued as a lipophilic, highly stable precursor and active ingredient vehicle. By masking the reactive carboxyl group of free linoleic acid, esterification significantly enhances the compound's oxidative stability, shelf life, and processability. It is a liquid at room temperature with excellent solvent compatibility, making it a critical raw material in cosmetic formulations, topical dermatological treatments, and advanced biofuel research where precise kinematic viscosity and cold-flow properties are required [1].

Substituting ethyl linoleate with its free acid counterpart (linoleic acid) or its methyl ester analog (methyl linoleate) fundamentally alters formulation stability and safety. Free linoleic acid is highly susceptible to rapid autoxidation and decomposition during storage, and its higher polarity restricts epidermal penetration in topical applications[1]. Conversely, while methyl linoleate offers similar stability to the ethyl ester, its hydrolysis yields methanol, rendering it unsuitable for pharmaceutical and cosmetic formulations where biocompatibility is strictly regulated. Furthermore, substituting with monounsaturated esters like ethyl oleate drastically changes the material's cold-flow properties and its biological role as a ceramide precursor, leading to formulation failures in both dermatological and low-temperature industrial applications [2].

Enhanced Oxidative Stability and Shelf Life via Esterification

Differential scanning calorimetry (DSC) and autoxidation kinetic studies demonstrate that the esterification of linoleic acid to ethyl linoleate significantly improves its thermal and oxidative stability. The Arrhenius kinetic parameters for autoxidation reveal that free fatty acids exhibit a markedly lower activation energy for oxidation compared to their corresponding ethyl esters. Consequently, ethyl linoleate resists hydroperoxide formation and degradation much more effectively than free linoleic acid under standard storage and processing conditions [1].

Evidence DimensionOxidative stability and autoxidation activation energy
Target Compound DataEthyl linoleate (highly stable, elevated activation energy for initiation)
Comparator Or BaselineFree linoleic acid (rapid autoxidation, lower activation energy)
Quantified DifferenceEsterification functionally masks the carboxyl group, delaying the onset of oxidative polymerization and decomposition.
ConditionsNon-isothermal DSC autoxidation under oxygen atmosphere (50–300 °C).

Procurement teams must select the ethyl ester over the free acid to ensure extended shelf life and prevent rancidity in bulk storage and final formulations.

Superior Epidermal Penetration and in-vivo Prodrug Efficacy

In dermatological formulations, ethyl linoleate functions as a highly permeable prodrug that outperforms free linoleic acid. Due to its optimized lipophilicity, ethyl linoleate readily penetrates the stratum corneum. Once absorbed, it is hydrolyzed by bacterial lipases into active linoleic acid and ethanol. Clinical and in vitro studies confirm that this mechanism allows for the targeted reintegration of linoleic acid into the sebum of acne patients, effectively inhibiting 5-alpha reductase activity and reducing hyperpigmentation without the surface irritation caused by free acids [1].

Evidence DimensionStratum corneum penetration and active delivery
Target Compound DataEthyl linoleate (high permeability, targeted in-vivo hydrolysis)
Comparator Or BaselineFree linoleic acid (poor penetration, surface accumulation)
Quantified DifferenceEthyl linoleate achieves significantly higher active delivery to the pilosebaceous unit, acting as a comedolytic and depigmenting agent.
ConditionsTopical application in cosmetic and dermatological formulations.

Formulators of anti-acne and skin-brightening products must use the ethyl ester to ensure the active ingredient crosses the lipid barrier and reaches the target site.

Superior Biocompatibility and Bioavailability in Nanoemulsions

When utilized as the lipid phase in pharmaceutical nanoemulsions, ethyl linoleate demonstrates superior biocompatibility and absorption-enhancing properties compared to free fatty acids and methyl esters. Studies show that formulating poorly soluble drugs (such as acetylpuerarin) with ethyl linoleate yields a 2.6-fold increase in oral bioavailability compared to standard suspensions, without inducing the intestinal mucosal damage or inflammatory reactions often triggered by free fatty acid absorption enhancers [1]. Furthermore, its enzymatic hydrolysis yields ethanol rather than the toxic methanol produced by methyl linoleate.

Evidence DimensionOral bioavailability enhancement and mucosal safety
Target Compound DataEthyl linoleate (2.6-fold bioavailability increase, non-irritating)
Comparator Or BaselineFree fatty acids and methyl esters (mucosal damage risk, toxic hydrolysis byproducts)
Quantified DifferenceProvides significant permeability enhancement while eliminating the toxicity and inflammatory risks associated with baseline absorption enhancers.
ConditionsIn vivo oral administration of lipid nanoemulsions.

Pharmaceutical procurement teams must specify ethyl linoleate for lipid-based drug delivery systems to maximize active pharmaceutical ingredient (API) absorption while maintaining strict mucosal safety profiles.

Low-Temperature Fluidity and Kinematic Viscosity

In industrial fluid and biofuel applications, the degree of unsaturation directly dictates cold-flow properties. Compared to the monounsaturated ethyl oleate, the di-unsaturated ethyl linoleate exhibits a significantly lower melting point and reduced kinematic viscosity at sub-zero temperatures [1]. While this increased unsaturation slightly reduces overall oxidative stability compared to oleates, it provides essential fluidity, preventing cold filter plugging in low-temperature environments.

Evidence DimensionLow-temperature kinematic viscosity and melting point
Target Compound DataEthyl linoleate (di-unsaturated, superior cold flow)
Comparator Or BaselineEthyl oleate (mono-unsaturated, higher freezing point)
Quantified DifferenceThe additional double bond in ethyl linoleate depresses the melting point and maintains lower viscosity at 0 °C and -10 °C compared to ethyl oleate.
ConditionsStandardized rheological and thermal testing (e.g., ASTM D445, DSC).

Engineers formulating winter-grade biofuels or low-temperature lubricants must select ethyl linoleate to guarantee operational fluidity in freezing conditions.

Dermatological and Anti-Acne Formulations

Due to its superior skin permeability and targeted hydrolysis by bacterial lipases, ethyl linoleate is the preferred active ingredient for comedolytic and sebum-regulating topical treatments, replacing unstable free linoleic acid[1].

Skin Brightening and Hyperpigmentation Cosmetics

Leveraged for its ability to inhibit tyrosinase activity and melanin synthesis in vivo, ethyl linoleate is utilized in premium cosmetic serums where the toxic byproducts of methyl esters cannot be tolerated [1].

Cold-Weather Biofuel and Lubricant Additives

Selected over ethyl oleate and saturated esters, ethyl linoleate serves as a critical component in designer biodiesels and industrial fluids requiring extremely low kinematic viscosity and resistance to cold filter plugging at sub-zero temperatures [2].

Lipid Nanoparticle and Emulsion Drug Delivery

Used as a highly stable, biocompatible oil phase in nanoemulsions, ethyl linoleate enhances the intestinal and transdermal absorption of poorly soluble drugs without the mucosal irritation associated with free fatty acids [3].

XLogP3

7.3

Hydrogen Bond Acceptor Count

2

Exact Mass

308.271530387 Da

Monoisotopic Mass

308.271530387 Da

Heavy Atom Count

22

Appearance

Assay:>98%A solution in ethanol

UNII

MJ2YTT4J8M

GHS Hazard Statements

Aggregated GHS information provided by 492 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 384 of 492 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 108 of 492 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

544-35-4

Wikipedia

Ethyl linoleate

Use Classification

Fragrance Ingredients
Cosmetics -> Emollient

General Manufacturing Information

9,12-Octadecadienoic acid (9Z,12Z)-, ethyl ester: ACTIVE

Dates

Last modified: 08-15-2023

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